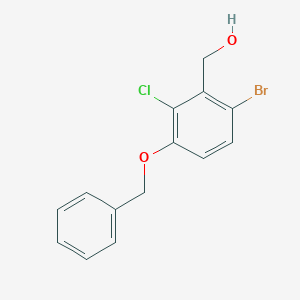

(3-(Benzyloxy)-6-bromo-2-chlorophenyl)methanol

Description

Contextual Significance of Halogenated Benzylic Alcohols in Chemical Synthesis

Halogenated benzylic alcohols are a cornerstone class of intermediates in organic synthesis. researchgate.net Their significance stems from the dual reactivity offered by their constituent functional groups. The benzylic alcohol moiety (Ar-CH₂OH) is a versatile handle that can be readily oxidized to the corresponding aldehyde or carboxylic acid. researchgate.net Alternatively, it can be converted into a good leaving group (e.g., a benzyl (B1604629) halide), facilitating nucleophilic substitution reactions. koreascience.krorganic-chemistry.org

The halogen atoms (F, Cl, Br, I) on the aromatic ring serve as crucial anchor points for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. nih.gov The presence of these halogens allows for the strategic assembly of complex biaryl systems, alkynylated arenes, and arylamines, which are common motifs in pharmaceuticals and functional materials. Halogenated benzyl alcohols are widely utilized as foundational building blocks for producing precursors for drugs and crop protection agents. nih.gov

Strategic Importance of (3-(Benzyloxy)-6-bromo-2-chlorophenyl)methanol as a Synthetic Motif

The strategic importance of this compound lies in the precise arrangement and differential reactivity of its multiple functional groups, which enables controlled, sequential chemical modifications.

Orthogonal Halogen Reactivity: The molecule possesses both a bromine and a chlorine atom. In many catalytic cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization; a reaction can be performed at the bromine site while leaving the chlorine site intact for a subsequent, different transformation. This orthogonality is a powerful tool for building molecular complexity in a planned manner. Similar bromo-chloro phenyl structures are key intermediates in the synthesis of pharmaceuticals like Empagliflozin, where this selective reactivity is exploited. google.comgoogle.com

Protected Phenolic Group: The benzyloxy group serves as a robust protecting group for a phenol (B47542). wikipedia.org This indicates that the molecule is likely a precursor to a compound containing a free hydroxyl group on the phenyl ring. The benzyl ether is stable to a wide range of reaction conditions (e.g., organometallic reagents, many oxidizing and reducing agents) but can be selectively removed under specific conditions, typically mild hydrogenolysis, late in a synthetic sequence.

Reactive Benzylic Alcohol: The primary alcohol group provides another site for modification, independent of the halogen atoms. It can be transformed into various other functional groups, adding another dimension to the molecule's synthetic utility. wikipedia.org

This combination of a modifiable alcohol, a protected phenol, and two differentially reactive halogens on a single aromatic scaffold makes this compound a highly valuable and versatile synthetic intermediate.

| Functional Group | Position | Common Synthetic Transformations |

| Hydroxymethyl (-CH₂OH) | C1 | Oxidation (to aldehyde/acid), Conversion to halide (e.g., -CH₂Br), Etherification |

| Chloro (-Cl) | C2 | Cross-coupling (Suzuki, Buchwald-Hartwig, etc.), Nucleophilic aromatic substitution |

| Benzyloxy (-OCH₂Ph) | C3 | Deprotection (via hydrogenolysis) to yield a phenol (-OH) |

| Bromo (-Br) | C6 | Cross-coupling (often preferential over -Cl), Lithiation/Grignard formation |

Overview of Research Trajectories for Substituted Phenylmethanol Derivatives

Research involving substituted phenylmethanol derivatives is dynamic and follows several key trajectories, primarily driven by the demands of medicinal chemistry and the advancement of synthetic methodology.

One major area of focus is their application in drug discovery. acs.org Phenyl rings are a ubiquitous feature in biologically active molecules, and modifying the substitution pattern on these rings is a fundamental strategy for optimizing potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability). acs.orgnih.gov Research programs often synthesize large libraries of substituted phenylmethanol derivatives as precursors to final drug candidates. nih.gov

A second significant research direction is the development of novel and more efficient synthetic methods. This includes creating new catalytic systems for the synthesis and functionalization of these alcohols. researchgate.net There is a strong emphasis on sustainability, leading to the exploration of transition-metal-free reactions and photocatalytic methods to perform transformations on benzylic alcohols and their derivatives under milder conditions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-2-chloro-3-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFVVDFLXMLEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzyloxy 6 Bromo 2 Chlorophenyl Methanol

Retrosynthetic Analysis and Precursor Identification for (3-(Benzyloxy)-6-bromo-2-chlorophenyl)methanol

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. This approach allows for the logical design of a synthetic route.

Disconnection Strategies Employing Benzylic Alcohol and Halogenated Phenyl Moieties

The primary retrosynthetic disconnection for this compound involves the functional group interconversion (FGI) of the benzylic alcohol to its corresponding aldehyde. This is a logical first step as the reduction of an aldehyde to a primary alcohol is a reliable and high-yielding transformation. This leads to the immediate precursor, 3-(Benzyloxy)-6-bromo-2-chlorobenzaldehyde .

Further disconnections on this aldehyde intermediate can be envisioned:

C-O Ether Bond: The benzyloxy group can be disconnected, reverting it to a hydroxyl group via FGI. This identifies 6-bromo-2-chloro-3-hydroxybenzaldehyde as a key intermediate.

C-Br and C-Cl Bonds: The aryl-halogen bonds can be disconnected, suggesting a precursor phenol (B47542) or benzaldehyde (B42025) that undergoes subsequent halogenation reactions.

This analysis points toward a synthetic strategy that begins with a less substituted aromatic ring and sequentially introduces the required functional groups in a controlled manner.

Key Starting Materials and Functionalization Pathways for this compound Precursors

Based on the retrosynthetic analysis, a highly strategic and commercially accessible starting material is 3-chloro-2-hydroxybenzaldehyde . guidechem.comsigmaaldrich.com The synthesis of this precursor can be achieved from o-chlorophenol through formylation reactions, such as the Reimer-Tiemann reaction or by using formaldehyde (B43269) with magnesium chloride and a base, which can yield the desired product. guidechem.comprepchem.com

Starting from 3-chloro-2-hydroxybenzaldehyde, the forward synthesis would follow these key functionalization pathways:

Benzylation: Protection of the phenolic hydroxyl group as a benzyl (B1604629) ether. This is a crucial step to prevent unwanted side reactions in subsequent steps and to install the required benzyloxy moiety.

Halogenation: Introduction of the bromine atom onto the aromatic ring via electrophilic aromatic substitution. The position of this addition is critical and is governed by the directing effects of the substituents already present.

Reduction: Conversion of the aldehyde functional group to the target primary alcohol. This final step must be performed chemoselectively to avoid affecting the other functional groups.

Convergent and Linear Synthesis Approaches for this compound

For a molecule of this complexity, both linear and convergent synthetic strategies can be considered. A linear synthesis involves the sequential modification of a single starting material, while a convergent synthesis combines several independently prepared fragments at a later stage. For this compound, a linear approach is generally more straightforward and efficient.

Multi-Step Synthesis Pathways (e.g., involving benzyloxy introduction, halogenation)

A plausible and efficient linear synthesis pathway commences with 3-chloro-2-hydroxybenzaldehyde.

Step 1: Synthesis of 3-(Benzyloxy)-2-chlorobenzaldehyde The phenolic hydroxyl group of the starting material is protected using a Williamson ether synthesis. The phenol is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), to form the phenoxide. This nucleophile then displaces the halide from benzyl bromide or benzyl chloride to form the benzyl ether.

Step 2: Synthesis of 3-(Benzyloxy)-6-bromo-2-chlorobenzaldehyde This step involves the regioselective bromination of the benzaldehyde derivative from Step 1. The reaction is an electrophilic aromatic substitution, typically carried out using bromine (Br₂) in a suitable solvent like acetic acid or with a source of electrophilic bromine such as N-Bromosuccinimide (NBS). The regioselectivity of this step is paramount and is discussed in detail in section 2.3.

Step 3: Synthesis of this compound The final step is the chemoselective reduction of the aldehyde group of 3-(Benzyloxy)-6-bromo-2-chlorobenzaldehyde. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are ideal for this transformation, as they selectively reduce aldehydes and ketones without affecting more robust functional groups like aryl halides and ethers. cdnsciencepub.com The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at cool temperatures (0 °C to room temperature).

Optimization of Reaction Conditions and Yields in this compound Synthesis

The table below outlines typical conditions and outcomes for the reduction of substituted benzaldehydes to benzyl alcohols using NaBH₄, which are applicable to the synthesis of the target compound.

| Reducing System | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol/Ethanol | 0 °C to 25 °C | 15-60 min | 90-96% |

| NaBH₄ (Ultrasonic Irradiation) | Solvent-free or Water | Room Temperature | 15-20 min | 92-96% |

| NaBH₄ / Na₂C₂O₄ | Water | Room Temperature | 90-180 min | >95% |

| NaBH₄ / Acetylacetone | Ethanol | Room Temperature | 30-120 min | High |

Data compiled from studies on analogous aldehyde reductions. ugm.ac.idresearchgate.netorientjchem.orgrsc.org

Chemo-, Regio-, and Stereoselective Considerations in the Synthesis of this compound

Chemoselectivity: The primary chemoselective challenge is the reduction of the aldehyde in the final step. The chosen reagent must not reduce the aryl chloride, aryl bromide, or the benzyl ether. Sodium borohydride is highly effective in this regard, as it is a mild hydride donor that readily reduces aldehydes but does not typically affect these other functional groups under standard protic solvent conditions. cdnsciencepub.comncert.nic.in

Regioselectivity: The crucial regioselective step is the bromination of 3-(benzyloxy)-2-chlorobenzaldehyde. The outcome of this electrophilic aromatic substitution is determined by the cumulative directing effects of the three substituents on the ring. lumenlearning.com

-OBn (Benzyloxy) group: This is a strongly activating group due to the resonance donation of the oxygen's lone pairs into the ring. It is a powerful ortho, para-director. organicchemistrytutor.com

-Cl (Chloro) group: This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of resonance. uomustansiriyah.edu.iq

-CHO (Aldehyde) group: This is a strongly deactivating group through both induction and resonance, and it acts as a meta-director.

In electrophilic substitution on a polysubstituted ring, the most powerful activating group generally controls the position of the incoming electrophile. ualberta.ca In this case, the benzyloxy group is the strongest director. It directs substitution to the positions ortho (C4) and para (C6) to itself. The para position (C6) is often favored over the ortho position due to reduced steric hindrance. Therefore, the bromination is expected to proceed with high regioselectivity to afford the desired 6-bromo isomer.

Stereoselectivity: The target molecule, this compound, is achiral. The carbon atom of the methanol group is bonded to two hydrogen atoms, and thus it is not a stereocenter. Consequently, stereoselective considerations are not applicable to the synthesis of this specific compound.

Selective Halogenation on the Phenyl Ring (Bromination and Chlorination)

The synthesis of this compound hinges on the sequential and regioselective introduction of bromine and chlorine atoms onto the (3-(benzyloxy)phenyl)methanol backbone. The benzyloxy group at C3 and the methanol group at C1 are both ortho, para-directing groups. The benzyloxy group, being a stronger activating group, exerts primary control over the position of electrophilic substitution, directing incoming electrophiles to the C2, C4, and C6 positions. As the C4 position is already substituted, halogenation is anticipated to occur at the C2 and C6 positions.

Bromination:

The initial bromination of (3-(benzyloxy)phenyl)methanol is typically achieved using N-bromosuccinimide (NBS) as the brominating agent. missouri.edulibretexts.orgmasterorganicchemistry.comyoutube.com The reaction's selectivity for the C6 position over the C2 position is influenced by steric factors; the C6 position is less sterically hindered than the C2 position, which is flanked by the benzyloxy and methanol groups. Conducting the reaction under carefully controlled conditions, such as in a suitable solvent like N,N-dimethylformamide (DMF), can enhance para-selectivity. missouri.edu

| Reagent | Solvent | Temperature | Outcome |

| N-Bromosuccinimide (NBS) | Dichloromethane (CH2Cl2) | Room Temperature | Predominantly mono-bromination at the C6 position. |

| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room Temperature | High para-selectivity, favoring bromination at the C6 position. missouri.edu |

Chlorination:

Subsequent chlorination of the resulting (3-(benzyloxy)-6-bromophenyl)methanol is generally accomplished using N-chlorosuccinimide (NCS) as the chlorinating agent. organic-chemistry.orgjocpr.comisca.me The presence of the bromo substituent at C6 and the benzyloxy group at C3 directs the incoming chloro group to the C2 position. The use of a Lewis acid catalyst can facilitate the chlorination of moderately activated aromatic rings.

| Reagent | Catalyst | Solvent | Temperature | Outcome |

| N-Chlorosuccinimide (NCS) | None | Acetonitrile | Room Temperature | Chlorination at the C2 position. |

| N-Chlorosuccinimide (NCS) | Lewis Acid (e.g., AlCl3) | Dichloromethane (CH2Cl2) | 0 °C to Room Temperature | Enhanced rate of chlorination at the C2 position. |

Controlled Introduction and Manipulation of the Benzyloxy Protecting Group

The benzyloxy group serves a dual purpose in the synthesis of this compound. Firstly, it protects the phenolic hydroxyl group of the precursor, 3-hydroxybenzyl alcohol, preventing unwanted side reactions during halogenation. Secondly, as a potent ortho, para-directing group, it plays a crucial role in guiding the regioselectivity of the bromination and chlorination steps.

Introduction of the Benzyloxy Group:

The benzyloxy group is typically introduced via a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol with a suitable base, such as sodium hydride (NaH), followed by reaction with benzyl bromide.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 3-Hydroxybenzyl alcohol | Benzyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature |

Manipulation and Cleavage of the Benzyloxy Group:

While the benzyloxy group is stable under the conditions of bromination and chlorination, its removal may be necessary in subsequent synthetic steps to liberate the free phenol. A standard and efficient method for the cleavage of a benzyl ether is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere.

| Reagent | Catalyst | Solvent | Temperature | Pressure |

| Hydrogen (H2) | Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate (B1210297) | Room Temperature | 1 atm |

This deprotection step is generally clean and high-yielding, regenerating the hydroxyl group without affecting the halogen substituents on the aromatic ring.

Chemical Reactivity and Transformations of 3 Benzyloxy 6 Bromo 2 Chlorophenyl Methanol

Mechanistic Studies of Reactions Involving the Benzylic Alcohol Moiety

The benzylic alcohol group is a versatile functional handle for a variety of chemical modifications, including oxidation, reduction, and derivatization reactions.

The benzylic alcohol of (3-(Benzyloxy)-6-bromo-2-chlorophenyl)methanol can be readily oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) would be expected to selectively yield the aldehyde, (3-(benzyloxy)-6-bromo-2-chlorophenyl)formaldehyde. Stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of the carboxylic acid, 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid.

Conversely, the benzylic alcohol can be reduced to a methyl group, though this is a less common transformation. This would typically require a two-step process involving initial conversion of the alcohol to a more reactive derivative (e.g., a tosylate or a halide) followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Table 1: Hypothetical Oxidation and Reduction Reactions of the Benzylic Alcohol

| Starting Material | Reagent(s) | Expected Product | Product Type |

|---|---|---|---|

| This compound | MnO₂ or PCC | (3-(Benzyloxy)-6-bromo-2-chlorophenyl)formaldehyde | Aldehyde |

| This compound | KMnO₄ or H₂CrO₄ | 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid | Carboxylic Acid |

Note: The reactions and products in this table are illustrative and based on general principles of organic chemistry, as specific experimental data for this compound were not found in the searched literature.

The hydroxyl group of the benzylic alcohol is amenable to derivatization through etherification and esterification reactions. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A chemoselective method for the etherification of benzyl (B1604629) alcohols in the presence of other hydroxyl groups has been reported using 2,4,6-trichloro-1,3,5-triazine and an alcohol, catalyzed by dimethyl sulfoxide. organic-chemistry.orgresearchgate.netthieme-connect.de

Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid or base catalyst. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Table 2: Illustrative Derivatization Reactions at the Benzylic Position

| Reaction Type | Reagents | Expected Product |

|---|

Note: The reactions and products in this table are hypothetical examples based on the expected reactivity of benzylic alcohols.

Reactivity of the Halogen Substituents (Bromine and Chlorine) on the Phenyl Ring

The bromine and chlorine atoms attached to the phenyl ring are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to proceed efficiently. youtube.comyoutube.com In this compound, the benzyloxy and hydroxymethyl groups are not strongly activating for SNAr. However, under forcing conditions with a strong nucleophile, substitution of one of the halogens may be possible. The relative reactivity of the halogens in SNAr reactions generally follows the trend F > Cl > Br > I, suggesting that the chloro group might be more susceptible to substitution than the bromo group under these conditions, contrary to the trend in palladium-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of aryl halides. nih.gov The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations. In general, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This chemoselectivity allows for sequential cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction would involve the coupling of the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govnih.gov It is expected that the C-Br bond would react preferentially, allowing for the introduction of an aryl, vinyl, or alkyl group at this position while leaving the C-Cl bond intact for subsequent transformations.

Heck Coupling : The Heck reaction couples the aryl halide with an alkene. beilstein-journals.org Similar to the Suzuki reaction, the C-Br bond would be the more reactive site.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. wikipedia.org The higher reactivity of the C-Br bond would again be expected to direct the initial amination to this position.

Table 3: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Expected Site of Initial Reaction |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | C-Br bond |

| Heck | Alkene | C-Br bond |

| Buchwald-Hartwig | Amine | C-Br bond |

Note: This table illustrates the generally accepted reactivity trends for aryl halides in palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Substituted Phenyl Ring

The substituted phenyl ring in this compound can undergo electrophilic aromatic substitution (EAS) reactions. youtube.commsu.eduyoutube.commsu.edu The directing effects of the existing substituents must be considered. The benzyloxy group is a strongly activating, ortho-, para-directing group. The hydroxymethyl group is a weakly activating, ortho-, para-director. The chlorine and bromine atoms are deactivating, yet ortho-, para-directing.

Given the positions of the current substituents, the incoming electrophile would be directed to the positions ortho and para to the activating benzyloxy group. The positions are C4 and C2. Position C2 is already substituted with a chloro group. Therefore, the most likely position for electrophilic attack is C4. The steric hindrance from the adjacent bromo and benzyloxy groups would also influence the regioselectivity. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Stability and Degradation Pathways of this compound under Varied Chemical Conditions

The stability of the trifunctional aromatic compound, this compound, is intricately linked to the chemical environment it is subjected to. The molecule's susceptibility to degradation is primarily governed by the reactivity of its three key functional groups: the benzyloxy ether, the bromo and chloro substituents on the aromatic ring, and the hydroxymethyl (benzyl alcohol) group. The interplay of these groups dictates the compound's persistence and the nature of its transformation products under different chemical conditions, including acidic, basic, oxidative, and reductive environments.

The benzyloxy group, while generally a stable ether linkage, can be cleaved under specific and often harsh chemical conditions. This cleavage can proceed via different mechanisms depending on the reagents employed. For instance, strong acids can protonate the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack, leading to the formation of 3-bromo-2-chloro-6-(hydroxymethyl)phenol and benzyl carbocation, which can then react further. Reductive cleavage, often employing catalytic hydrogenation (e.g., H₂/Pd-C), is a common method for debenzylation, yielding toluene (B28343) and the corresponding phenol (B47542). wikipedia.org Oxidative conditions can also lead to the cleavage of the benzylic C-H bond, although this is generally less facile than the cleavage of the benzyl alcohol C-H bond.

The halogen substituents, bromine and chlorine, on the aromatic ring contribute significantly to the compound's chemical properties and potential degradation pathways. Halogenated aromatic compounds are known to be relatively persistent in the environment. nih.goveurochlor.org Their degradation can occur through various mechanisms, including reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This process is often mediated by microorganisms under anaerobic conditions or by certain chemical reductants. eurochlor.org The relative reactivity of the halogens can vary, with the C-Br bond generally being weaker and more susceptible to cleavage than the C-Cl bond. Oxidative degradation of the aromatic ring itself is also a possibility, often initiated by powerful oxidizing agents or microbial enzymes, leading to ring cleavage and the formation of smaller, oxygenated molecules. nih.govepa.gov

The primary alcohol functional group, specifically a benzyl alcohol, is prone to oxidation. Under mild oxidative conditions, it can be converted to the corresponding aldehyde, (3-(benzyloxy)-6-bromo-2-chlorophenyl)carbaldehyde. More vigorous oxidation can lead to the formation of the carboxylic acid, 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid. The reactivity of this benzylic position is enhanced due to the stabilization of potential radical or cationic intermediates by the adjacent aromatic ring. wikipedia.org

The following table summarizes the expected stability and potential degradation pathways of this compound under different chemical conditions, based on the known reactivity of its constituent functional groups.

Table 1: Predicted Stability and Degradation of this compound

| Chemical Condition | Stability | Potential Degradation Pathways | Primary Degradation Products |

|---|---|---|---|

| Acidic (Strong Acid) | Low | Cleavage of the benzyloxy ether linkage. | 3-bromo-2-chloro-6-(hydroxymethyl)phenol, Benzyl derivatives |

| Basic (Strong Base) | Moderate | Potential for deprotonation of the hydroxyl group. Generally stable unless harsh conditions are applied. | - |

| Oxidative | Low | Oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid. Potential for oxidative cleavage of the benzyloxy group or the aromatic ring under harsh conditions. | (3-(Benzyloxy)-6-bromo-2-chlorophenyl)carbaldehyde, 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid |

| Reductive (e.g., Catalytic Hydrogenation) | Low | Reductive cleavage of the benzyloxy group (debenzylation). Potential for reductive dehalogenation of the bromo and chloro substituents. | (3-Bromo-2-chlorophenyl)methanol, (3-Hydroxy-6-bromo-2-chlorophenyl)methanol, Toluene |

This table presents predicted degradation pathways based on general chemical principles for the functional groups present in the molecule.

Strategic Applications of 3 Benzyloxy 6 Bromo 2 Chlorophenyl Methanol in Complex Molecule Synthesis

(3-(Benzyloxy)-6-bromo-2-chlorophenyl)methanol as a Versatile Synthetic Intermediate

The utility of this compound as a versatile intermediate stems from the distinct reactivity of its functional groups. The presence of both bromo and chloro substituents on the aromatic ring allows for selective transformations, such as cross-coupling reactions, while the benzylic alcohol provides a handle for oxidation or conversion to other functionalities.

Role as a Precursor to Advanced Organic Scaffolds

While direct and extensive research on the application of this compound as a precursor to a wide array of advanced organic scaffolds is not heavily documented in publicly available literature, its structural features strongly suggest its potential in this capacity. The combination of halogen atoms and the benzylic alcohol allows for a stepwise and controlled introduction of molecular complexity. For instance, the bromine atom can be selectively targeted for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. Subsequent manipulation of the chloro and hydroxylmethyl groups can then be used to build more elaborate structures.

Building Block for Heterocyclic Systems and Polyaromatic Compounds

Similarly, the construction of polyaromatic compounds can be envisioned through sequential cross-coupling reactions, leveraging the differential reactivity of the bromine and chlorine substituents.

Impact of the Benzyloxy Protecting Group Strategy on Subsequent Transformations

The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl functionality, preventing its interference in reactions targeting other parts of the molecule. This protection is robust enough to withstand a variety of reaction conditions, yet it can be removed selectively when needed. The choice of the benzyloxy group is strategic; it is generally stable to conditions used for many carbon-carbon bond-forming reactions.

Utilization in Total Synthesis Strategies of Complex Targets (focus on synthetic design)

The design of a total synthesis of a complex natural product or a medicinally important molecule often involves the retrosynthetic disconnection of the target into smaller, more manageable building blocks. This compound, with its pre-installed functionalities, represents a valuable starting point for the synthesis of specific fragments of such complex targets.

Incorporation of the this compound Moiety into Macrocycles or other Complex Structures

The incorporation of the this compound moiety into macrocycles is a plausible synthetic strategy, although specific examples are not prevalent in the surveyed literature. The bromo and chloro substituents can serve as handles for intramolecular coupling reactions to form the macrocyclic ring. For instance, after elaboration of the benzylic alcohol into a side chain, an intramolecular Suzuki or Stille coupling could be employed to forge the macrocyclic structure. The benzyloxy group would protect the phenolic oxygen during these transformations, and its subsequent removal could be a late-stage step in the synthesis.

Chemo- and Regioselective Transformations of the Compound in Multi-Step Syntheses

The distinct electronic and steric environments of the functional groups in this compound allow for a high degree of chemo- and regioselectivity in multi-step syntheses. The bromine atom, being more reactive than the chlorine atom in many palladium-catalyzed cross-coupling reactions, can be functionalized first. This selective reactivity allows for the sequential introduction of different substituents onto the aromatic ring.

Furthermore, the benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into an ether or an ester, without affecting the halogen substituents under appropriate conditions. This orthogonality of reactivity is a key feature that makes this compound a valuable tool for the controlled and predictable construction of complex molecules.

Below is a table summarizing the potential chemo- and regioselective transformations of this compound:

| Functional Group | Potential Transformation | Reagents/Conditions | Selectivity |

| Bromine | Suzuki Coupling | Pd catalyst, boronic acid, base | Regioselective at the bromine position |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | Regioselective at the bromine position | |

| Heck Coupling | Pd catalyst, alkene, base | Regioselective at the bromine position | |

| Chlorine | Suzuki Coupling | Harsher conditions than for bromine | Regioselective at the chlorine position |

| Benzylic Alcohol | Oxidation to Aldehyde | PCC, DMP | Chemoselective |

| Oxidation to Carboxylic Acid | Jones reagent, KMnO₄ | Chemoselective | |

| Etherification | Williamson ether synthesis | Chemoselective | |

| Benzyloxy Group | Deprotection | H₂, Pd/C or strong acid | Chemoselective |

Design and Synthesis of Derivatives and Analogues of 3 Benzyloxy 6 Bromo 2 Chlorophenyl Methanol

Structural Modifications of the Benzyloxy Group

The benzyloxy group, while seemingly a simple phenylmethyl ether, offers significant opportunities for structural diversification. These modifications can influence the molecule's steric and electronic properties and can be used to introduce functionalities that alter its chemical behavior, such as its stability toward certain reagents.

One common strategy involves introducing substituents onto the phenyl ring of the benzyl (B1604629) group. This is typically achieved by using a substituted benzyl halide during the initial synthesis. For instance, reacting the phenolic precursor with p-methoxybenzyl chloride or p-nitrobenzyl chloride would yield analogues with electron-donating or electron-withdrawing groups, respectively.

The benzyloxy group also functions as a protecting group for the phenolic hydroxyl. The choice of substituents on its benzyl ring can determine the specific conditions required for its cleavage, allowing for selective deprotection in complex syntheses. organic-chemistry.org

Standard Benzyl (Bn) Group: This is a robust protecting group, typically removed under reductive conditions through catalytic hydrogenation (e.g., H₂ over Pd/C), which cleaves the carbon-oxygen bond to yield toluene (B28343) and the free phenol (B47542). organic-chemistry.org

p-Methoxybenzyl (PMB) Group: The electron-donating methoxy (B1213986) group makes this ether more susceptible to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively remove the PMB group under conditions that leave a standard benzyl ether intact. organic-chemistry.org

o- or p-Nitrobenzyl Group: The presence of an electron-withdrawing nitro group allows for cleavage under different conditions. For example, the 2-nitrobenzyl group is known as a photoremovable protecting group, which can be cleaved using UV light. organic-chemistry.org

These modifications allow for the creation of derivatives with tailored stability and reactivity profiles. The electronic effects of the substituents on the benzyloxy ring can also exert a long-range influence on the reactivity of other parts of the molecule.

| Benzyloxy Analogue | Typical Reagent for Introduction | Specific Cleavage Method | Effect on Reactivity |

|---|---|---|---|

| Standard Benzyl (Bn) | Benzyl Bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) | Generally stable, acts as a baseline. |

| p-Methoxybenzyl (PMB) | p-Methoxybenzyl Chloride (PMBCl) | Oxidative Cleavage (DDQ) | More labile to oxidation; can be selectively removed. |

| p-Nitrobenzyl (PNB) | p-Nitrobenzyl Bromide (PNBBr) | Reduction (e.g., Zn, H₂) followed by cleavage | More stable to acid, cleaved under reductive conditions. |

| 2-Nitrobenzyl | 2-Nitrobenzyl Bromide | Photolysis (UV light) | Allows for cleavage under neutral, light-induced conditions. |

Alterations in the Halogen Substitution Pattern on the Phenyl Ring

The identity and position of the halogen atoms on the central phenyl ring are fundamental to the electronic character of the molecule. Modifying the bromo and chloro substituents can lead to analogues with significantly different reactivity. Such changes are typically engineered by selecting different halogenated starting materials rather than by direct substitution on the final molecule, which can be unselective.

Potential synthetic strategies for creating analogues include:

Positional Isomers: Starting with an isomeric precursor, such as 2-bromo-4-chlorophenol, would lead to a final product where the positions of the bromine and chlorine atoms are swapped.

Different Halogens: The use of precursors like 2,4-dichlorophenol (B122985) or 2,4-dibromophenol (B41371) would result in dichlorinated or dibrominated analogues, respectively. The synthesis of fluoro or iodo analogues would similarly depend on the availability of appropriately substituted phenolic starting materials.

Directed Ortho-Metalation: For some aromatic systems, it is possible to selectively deprotonate a position adjacent to an existing group (like the benzyloxy ether) using a strong base (e.g., n-butyllithium) and then "quench" the resulting anion with a halogenating agent (e.g., Br₂, I₂, C₂Cl₆) to introduce a new halogen substituent in a controlled manner.

The nature and position of the halogens have a profound impact on the electron density of the aromatic ring. As highly electronegative elements, they act as electron-withdrawing groups by induction, which can influence the reactivity of the benzylic alcohol.

| Hypothetical Analogue | Potential Precursor | Key Structural Change |

|---|---|---|

| (3-(Benzyloxy)-2-bromo-6-chlorophenyl)methanol | 4-Bromo-2-chlorophenol | Swapped positions of Br and Cl. |

| (3-(Benzyloxy)-2,6-dichlorophenyl)methanol | 2,4-Dichlorophenol | Replacement of Br with Cl. |

| (3-(Benzyloxy)-2,6-dibromophenyl)methanol | 2,4-Dibromophenol | Replacement of Cl with Br. |

| (3-(Benzyloxy)-6-bromo-2-fluorophenyl)methanol | 4-Bromo-2-fluorophenol | Replacement of Cl with F. |

Modifications to the Benzylic Alcohol Moiety

The primary benzylic alcohol (-CH₂OH) is a key functional group that can be readily transformed into a variety of other moieties, leading to a wide range of derivatives. Standard organic transformations can be applied to achieve these modifications.

Oxidation to Aldehyde: The selective oxidation of the primary alcohol to the corresponding aldehyde, (3-(benzyloxy)-6-bromo-2-chlorophenyl)benzaldehyde, can be accomplished using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions of a Swern oxidation are effective. Studies have also shown that reagents like imidazolium (B1220033) fluorochromate (IFC) can be used for this transformation. bibliomed.org

Oxidation to Carboxylic Acid: More forceful oxidation using strong agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will convert the benzylic alcohol directly to a carboxylic acid, (3-(benzyloxy)-6-bromo-2-chlorobenzoic acid. masterorganicchemistry.com This reaction proceeds regardless of the length of an alkyl chain, as long as there is at least one hydrogen on the benzylic carbon. masterorganicchemistry.com

Conversion to Benzylic Halides: The hydroxyl group can be substituted with a halogen to form reactive benzylic halides. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding benzyl chloride or benzyl bromide, respectively. researchgate.net These halides are valuable intermediates for subsequent nucleophilic substitution reactions.

Formation of Secondary Alcohols: A two-step process can be used to generate secondary alcohols. First, the primary alcohol is oxidized to the aldehyde. Subsequent reaction of the aldehyde with an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), followed by an aqueous workup, yields a secondary alcohol.

| Target Functional Group | Derivative Name | Typical Reagent/Reaction |

|---|---|---|

| Aldehyde | (3-(Benzyloxy)-6-bromo-2-chlorobenzaldehyde | PCC, DMP, Swern Oxidation |

| Carboxylic Acid | (3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid | KMnO₄, H₂CrO₄ |

| Benzylic Chloride | 1-(Benzyloxy)-4-bromo-2-chloro-5-(chloromethyl)benzene | SOCl₂ |

| Secondary Alcohol (e.g., R=CH₃) | 1-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)ethanol | 1. PCC/DMP; 2. CH₃MgBr |

Structure-Reactivity Relationship Studies of (3-(Benzyloxy)-6-bromo-2-chlorophenyl)methanol Derivatives

The structural modifications detailed in the preceding sections directly impact the chemical reactivity of the resulting derivatives. Structure-reactivity relationships (SRRs) explore how these changes in molecular architecture influence the outcomes of chemical reactions.

Influence of the Benzyloxy Group: Substituents on the remote benzyl ring of the ether can influence reactions at other sites. A study on the solvolysis of 4'-substituted 4-benzyloxybenzyl chlorides demonstrated that electron-donating groups (like -CH₃) on the 4'-position accelerated the SN1 reaction, while electron-withdrawing groups (like -NO₂) decelerated it. rsc.org This indicates that the electronic nature of the benzyloxy substituent can be transmitted through the ether oxygen to affect the stability of carbocation intermediates at the benzylic position of the main ring.

Influence of the Phenyl Ring Halogens: The halogens on the central phenyl ring exert a strong inductive electron-withdrawing effect. The magnitude of this effect depends on the halogen's electronegativity (F > Cl > Br > I). These electronic effects are quantifiable using parameters like the Hammett sigma (σ) constant. nih.gov Studies on the oxidation of substituted benzyl alcohols have shown a direct correlation between the electronic properties of the ring substituents and the reaction rate. bibliomed.org For derivatives of this compound:

Reactivity of the Alcohol: Increased electron withdrawal by the halogens would make the alcohol proton more acidic and could influence the rate of oxidation, depending on the mechanism.

Reactivity of Derived Carbonyls: For an aldehyde or ketone derivative, stronger electron-withdrawing halogens would render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Stability of Intermediates: The formation of a benzylic carbocation (e.g., in an SN1-type reaction of a derived benzyl halide) would be destabilized by the electron-withdrawing halogens, slowing such reactions.

Influence of the Benzylic Moiety: The most dramatic change in reactivity comes from the modification of the benzylic alcohol itself. Each new functional group imparts a completely different set of chemical properties. An aldehyde undergoes nucleophilic additions, a carboxylic acid engages in acid-base chemistry, and a benzyl halide is a potent electrophile for substitution reactions. The electronic environment created by the benzyloxy and halogen substituents modulates the inherent reactivity of whichever functional group is present at the benzylic position. For example, the rate of oxidation of the benzylic alcohol is sensitive to steric hindrance from ortho-substituents, and the reaction is promoted by the presence of an electron-deficient center in the rate-determining step. bibliomed.org

| Structural Modification | Example | Predicted Effect on Chemical Reactivity |

|---|---|---|

| Electron-donating group on benzyloxy ring | p-Methoxybenzyloxy group | Increases electron density on ether oxygen, potentially accelerating reactions involving benzylic cation formation. rsc.org |

| Stronger electron-withdrawing halogen on main ring | Replacing Cl with F | Decreases electron density of the phenyl ring; destabilizes positive charge at the benzylic position. |

| Conversion of alcohol to aldehyde | -CH₂OH → -CHO | Changes reactivity from nucleophilic/protic to electrophilic at the carbonyl carbon. |

| Conversion of alcohol to benzyl halide | -CH₂OH → -CH₂Br | Creates a strong electrophilic site for SN1 or SN2 reactions. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| p-Methoxybenzyl chloride |

| p-Nitrobenzyl chloride |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Toluene |

| 2-Bromo-4-chlorophenol |

| 2,4-Dichlorophenol |

| 2,4-Dibromophenol |

| 4-Bromo-2-fluorophenol |

| n-Butyllithium |

| (3-(Benzyloxy)-6-bromo-2-chlorophenyl)benzaldehyde |

| Pyridinium chlorochromate (PCC) |

| Dess-Martin periodinane (DMP) |

| Imidazolium fluorochromate (IFC) |

| (3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid |

| Potassium permanganate (KMnO₄) |

| Chromic acid (H₂CrO₄) |

| 1-(Benzyloxy)-4-bromo-2-chloro-5-(chloromethyl)benzene |

| Thionyl chloride (SOCl₂) |

| Phosphorus tribromide (PBr₃) |

| 1-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)ethanol |

| 4'-substituted 4-benzyloxybenzyl chlorides |

Advanced Analytical and Spectroscopic Methodologies for Characterization of 3 Benzyloxy 6 Bromo 2 Chlorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (3-(Benzyloxy)-6-bromo-2-chlorophenyl)methanol. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the hydroxyl proton, the benzylic methylene (B1212753) protons, the benzyl (B1604629) group's methylene protons, and the aromatic protons on both phenyl rings. The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on concentration and solvent. The benzylic methylene protons (-CH₂OH) would appear as a singlet, or a doublet if coupled to the hydroxyl proton. The methylene protons of the benzyl ether group (-OCH₂Ph) would also give a sharp singlet. The aromatic region would show complex multiplets corresponding to the protons on the two different benzene (B151609) rings. The two adjacent protons on the substituted phenyl ring are expected to appear as an AX system (two doublets), while the five protons of the benzyl group's phenyl ring will show characteristic multiplets in the 7.3-7.5 ppm range. chemicalbook.comhmdb.carsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the benzylic carbon, the methylene carbon of the benzyl ether, and the twelve aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (bromo, chloro, benzyloxy, and methanol (B129727) groups). rsc.orgchemicalbook.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent aromatic protons on the disubstituted ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -CH₂OH | ~4.8 (s, 2H) | ~60-65 |

| -OH | Variable (br s, 1H) | - |

| -OCH₂Ph | ~5.1 (s, 2H) | ~70-75 |

| Aromatic C-H (substituted ring) | ~6.9-7.5 (m, 2H) | ~110-135 |

| Aromatic C-H (benzyl ring) | ~7.3-7.5 (m, 5H) | ~127-129 |

| Aromatic C-Cl | - | ~130-135 |

| Aromatic C-Br | - | ~115-120 |

| Aromatic C-O | - | ~155-160 |

| Aromatic C-CH₂OH | - | ~135-140 |

| Aromatic C-ipso (benzyl ring) | - | ~136-138 |

Mass Spectrometry (MS) Applications in Characterizing this compound and Its Transformations (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. libretexts.org

For this compound, the mass spectrum would exhibit a distinctive molecular ion (M⁺) peak cluster. This pattern is due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). miamioh.edu This results in a characteristic group of peaks at M, M+2, and M+4, whose relative intensities are predictable and serve as a clear indicator of the presence of one bromine and one chlorine atom.

Fragmentation Patterns: The molecular ion is often unstable and undergoes fragmentation. libretexts.org Key fragmentation pathways for this molecule would include:

Benzyl Cation Formation: Cleavage of the benzylic ether bond is highly favorable, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak. fiveable.meresearchgate.net

Loss of Halogens: Fragmentation involving the loss of bromine (M-79/81) or chlorine (M-35/37) radicals can occur. miamioh.edu

Alpha-Cleavage: Cleavage of the bond adjacent to the alcohol functional group can lead to the loss of a CH₂OH radical.

Loss of Water: Dehydration of the alcohol can result in a peak corresponding to [M-18]⁺. fiveable.me

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. This technique can distinguish between compounds with the same nominal mass but different atomic compositions, thus confirming the molecular formula C₁₄H₁₂BrClO₂.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing reaction mixtures or assessing the purity of the final product, allowing for the identification of any impurities or byproducts formed during its synthesis.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 342/344/346 | [M]⁺ (Molecular Ion) | - |

| 251/253/255 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Formation of benzyl cation |

| 324/326/328 | [M - H₂O]⁺ | Loss of water |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC, TLC, column chromatography)

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent chamber. The separated components are visualized, often under UV light.

Column Chromatography: This is the primary method for purifying the compound on a preparative scale. kcl.ac.uk The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase), often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate (B1210297), is passed through the column. kcl.ac.uk Components of the mixture travel down the column at different rates depending on their polarity, allowing for the separation and collection of the pure desired product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. doi.org The sample is injected into a column with a very small particle size stationary phase, and a liquid mobile phase is pumped through under high pressure. This results in high-resolution separation. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. rsc.org The sample is vaporized and passed through a column with a gaseous mobile phase. GC can provide high-resolution separation and quantitative purity analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations. For this compound, characteristic absorption bands would confirm the presence of its key functional groups. askthenerd.comreddit.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550–3200 (broad) | O-H stretch | Alcohol |

| 3100–3000 | sp² C-H stretch | Aromatic |

| 3000–2850 | sp³ C-H stretch | Aliphatic (-CH₂-) |

| 1600–1450 | C=C stretch | Aromatic ring |

| 1250–1000 | C-O stretch | Alcohol, Ether |

| ~1100-1000 | C-Cl stretch | Aryl chloride |

| ~1070-1030 | C-Br stretch | Aryl bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. shu.ac.uk Organic molecules with conjugated systems, such as the phenyl and benzyloxy groups in the target compound, act as chromophores that absorb light in the UV-visible range. This absorption corresponds to the excitation of electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π) orbitals. youtube.comlibretexts.org The spectrum of this compound is expected to show strong absorptions in the UV region (typically 200-400 nm) due to π → π transitions within the two aromatic rings. The positions and intensities of these absorption maxima (λ_max) are influenced by the substitution pattern on the rings. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

The process involves several key steps:

Crystal Growth: A high-quality single crystal of this compound must be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the pure compound.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.

Structure Solution and Refinement: The diffraction data is processed mathematically to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, resulting in an accurate molecular structure. nih.gov

For this compound, X-ray crystallography would not only confirm the connectivity of the atoms but also reveal the molecule's preferred conformation in the solid state. Furthermore, it would provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking between the aromatic rings, which govern how the molecules pack together in the crystal lattice. nih.gov

Theoretical and Computational Studies of 3 Benzyloxy 6 Bromo 2 Chlorophenyl Methanol

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering deep insights into the electronic structure and reactivity of molecules. For a hypothetical study of (3-(Benzyloxy)-6-bromo-2-chlorophenyl)methanol, DFT would be employed to calculate a variety of molecular properties. These calculations could determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map could be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This information is invaluable for predicting how the molecule might interact with other chemical species, highlighting potential sites for nucleophilic and electrophilic attack. Reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can also be derived from these calculations, offering a more quantitative measure of the molecule's reactivity.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. By systematically rotating the flexible bonds, such as those in the benzyloxy and methanol (B129727) groups, a potential energy surface can be constructed.

This analysis would identify the various stable conformers (local minima on the energy landscape) and the transition states that connect them. The relative energies of these conformers would indicate their populations at a given temperature, and the energy barriers between them would determine the kinetics of their interconversion. Understanding the preferred conformation is crucial, as it often dictates how a molecule will bind to a biological target or participate in a chemical reaction.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent like water. This would allow for the study of its conformational flexibility and how it interacts with its environment.

MD simulations are particularly useful for investigating intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the molecule and solvent molecules or other solutes. By analyzing the trajectories of the atoms, one can gain insights into the molecule's solvation properties and its tendency to aggregate. These simulations are instrumental in understanding how a molecule behaves in a realistic biological or chemical system.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, quantum chemical calculations could predict its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra.

Similarly, the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms can be calculated and compared to experimental ¹H and ¹³C NMR spectra. Electronic transitions can be predicted using time-dependent DFT (TD-DFT), which can help in the assignment of peaks in UV-Vis absorption spectra. A strong correlation between the predicted and experimental spectra would provide confidence in the accuracy of the computed molecular structure and properties.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. If this compound were to be involved in a chemical transformation, computational methods could be used to map out the entire reaction pathway. This would involve locating the transition state structures that connect the reactants to the products and calculating the activation energies associated with each step of the reaction.

By comparing the energies of different possible pathways, the most likely reaction mechanism can be identified. This level of detail can provide a fundamental understanding of the factors that control the reaction's outcome and can be invaluable for optimizing reaction conditions or designing new synthetic routes.

Future Directions and Emerging Research Avenues for 3 Benzyloxy 6 Bromo 2 Chlorophenyl Methanol

Development of Novel and Sustainable Synthetic Routes

Given the lack of established synthetic protocols, a primary research avenue would be the development of efficient and environmentally benign methods for the preparation of (3-(Benzyloxy)-6-bromo-2-chlorophenyl)methanol. Green chemistry principles would be central to this endeavor, focusing on minimizing waste, using less hazardous reagents, and improving energy efficiency. Potential starting materials could include commercially available brominated and chlorinated toluenes or benzoic acids, which would require multi-step synthetic sequences involving benzylation, chlorination, bromination, and reduction.

Key Research Objectives:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Catalytic Methods: Exploring the use of catalytic amounts of reagents in place of stoichiometric ones to reduce waste.

Renewable Feedstocks: Investigating the potential for using bio-based starting materials.

Solvent Selection: Prioritizing the use of greener solvents with lower environmental impact and toxicity.

A hypothetical retrosynthetic analysis might suggest routes starting from simpler, commercially available halogenated phenols or benzaldehydes, followed by strategic introduction of the remaining functional groups.

Exploration of New Reaction Pathways and Catalytic Transformations

The reactivity of this compound would be dictated by its functional groups: the benzylic alcohol, the bromo and chloro substituents, and the benzyloxy group. The interplay of the electronic effects of these groups on the aromatic ring would be a key area of investigation.

Potential Reaction Pathways to Explore:

Oxidation: The benzylic alcohol could be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a variety of other functional groups.

Cross-Coupling Reactions: The bromo and chloro substituents offer handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution: The benzylic alcohol could be converted into a better leaving group to allow for nucleophilic substitution reactions.

Directed Ortho-Metalation: The existing substituents could direct further functionalization of the aromatic ring.

The development of novel catalytic systems tailored for the selective transformation of this specific substrate would be a significant contribution.

Expansion of Applications in Specialized Organic Synthesis

While excluding biological applications, the unique substitution pattern of this compound could make it a valuable building block in materials science and agrochemical research.

In materials science , this compound could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. The presence of halogen atoms could impart flame-retardant properties, while the aromatic core could contribute to thermal stability and specific electronic properties.

In the field of agrochemicals , halogenated aromatic compounds are a common motif in pesticides and herbicides. The specific arrangement of substituents in the target molecule could be explored for the synthesis of new active ingredients.

Advanced Computational Modeling for Predictive Reactivity and Rational Design

In the absence of experimental data, computational modeling would be an invaluable tool to predict the properties and reactivity of this compound.

Computational Approaches:

Density Functional Theory (DFT): To calculate the molecule's electronic structure, bond energies, and spectroscopic properties.

Molecular Dynamics (MD) Simulations: To understand its conformational preferences and interactions with other molecules.

Transition State Modeling: To predict the activation energies of potential reactions and guide the rational design of synthetic routes and catalysts.

These computational studies could provide crucial insights into the molecule's behavior, accelerating experimental research and minimizing the need for extensive trial-and-error experimentation.

Q & A

Basic Question: What are the most reliable synthetic routes for preparing (3-(Benzyloxy)-6-bromo-2-chlorophenyl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of a phenyl ring. A common approach starts with 2-chloro-6-bromophenol, where the benzyloxy group is introduced via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃) . Subsequent hydroxymethylation can be achieved through formylation (e.g., Riemer-Tiemann reaction) followed by reduction with NaBH₄ or LiAlH₄, as demonstrated in analogous bromo-chloro systems . Optimization requires careful temperature control (0–25°C) to avoid over-reduction or dehalogenation. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic Question: What analytical techniques are critical for characterizing structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR resolves substituent positions. For example, the benzyloxy group’s methylene protons appear as a singlet (~δ 4.9–5.1 ppm), while aromatic protons show splitting patterns reflecting bromo/chloro ortho effects .

- X-ray Crystallography: SHELX software (e.g., SHELXL-2018) refines crystal structures, identifying bond angles and intermolecular interactions (e.g., halogen bonding between Br and adjacent Cl) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzyloxy group at m/z ~91).

Advanced Question: How do steric and electronic effects of the benzyloxy, bromo, and chloro substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The bromo group is more reactive than chloro in Suzuki-Miyaura couplings due to lower bond dissociation energy (C-Br vs. C-Cl). However, steric hindrance from the benzyloxy group at the 3-position can direct coupling to the 6-bromo site. Computational studies (DFT) on analogous systems show that electron-withdrawing substituents (Cl, Br) increase electrophilicity at the para position, favoring nucleophilic attack . Experimental validation via Pd-catalyzed coupling with arylboronic acids under inert conditions (e.g., N₂, 80°C) is recommended, monitoring regioselectivity by LC-MS .

Advanced Question: How can contradictory data on reaction yields from different synthetic protocols be resolved?

Methodological Answer:

Yield discrepancies often arise from competing side reactions (e.g., debenzylation under acidic conditions or halogen scrambling). For example:

- Case 1: Use of NaH in THF for benzyloxy introduction may lead to trace water causing hydrolysis, reducing yields . Anhydrous conditions (molecular sieves) and inert gas purging improve reproducibility.

- Case 2: Reduction of aldehyde intermediates (e.g., using NaBH₄ vs. LiAlH₄) impacts efficiency. LiAlH₄ may over-reduce sensitive groups, while NaBH₄ in ethanol at 0°C preserves integrity .

Statistical analysis (e.g., ANOVA) of triplicate reactions under controlled variables (temperature, solvent purity) identifies critical factors.

Advanced Question: What strategies are effective in studying the biological interactions of this compound, given its halogen-rich structure?

Methodological Answer:

- Halogen Bonding Studies: X-ray co-crystallization with protein targets (e.g., kinase enzymes) reveals Br/Cl interactions with carbonyl or π-systems. SHELXD software assists in phasing macromolecular structures .

- Cellular Assays: Fluorescence tagging (e.g., propargyl alcohol derivative via Click chemistry) tracks cellular uptake and localization .

- SAR Analysis: Comparing bioactivity of derivatives (e.g., replacing Br with I or F) identifies critical substituents. For example, bromine’s polarizability enhances binding affinity in hydrophobic pockets .

Advanced Question: How can computational modeling predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- DFT Calculations: Gaussian 16 simulations model transition states, identifying favorable reaction pathways (e.g., SNAr vs. radical mechanisms for halogen displacement) .

- Solvent Effects: COSMO-RS predicts solvation energies in polar aprotic solvents (DMF, DMSO), guiding solvent selection for nucleophilic substitutions.

- Docking Studies: AutoDock Vina screens interactions with enzymatic active sites, prioritizing synthetic targets for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.